molecular formula C19H18O3 B4936054 4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B4936054
M. Wt: 294.3 g/mol
InChI Key: QZBUNHFEOXJBJH-UHFFFAOYSA-N
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Description

4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted coumarins with different functional groups.

Scientific Research Applications

4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-7-[(4-methylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(8-9-17(15)18)21-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUNHFEOXJBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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